molecular formula C10H11NO2S B098376 Methyl 2-phenylthioamidoacetate CAS No. 35960-95-3

Methyl 2-phenylthioamidoacetate

Cat. No. B098376
CAS RN: 35960-95-3
M. Wt: 209.27 g/mol
InChI Key: JKDQIMNAVHVAHQ-UHFFFAOYSA-N
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Description

Methyl 2-phenylthioamidoacetate (M2PTAA) is an organic compound with the molecular formula C8H10NO2S. It is a white solid that is soluble in water and ethanol and is used in the synthesis of pharmaceuticals and other organic compounds. M2PTAA is a versatile reagent that can be used as a catalyst in many reactions and is also known for its ability to form strong hydrogen bonds. In addition, M2PTAA has been found to be a useful tool in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of “Methyl 2-phenylthioamidoacetate” is not clearly defined in the available resources .

Future Directions

The future directions for research on “Methyl 2-phenylthioamidoacetate” are not clearly defined in the available resources .

properties

IUPAC Name

methyl 2-(benzenecarbonothioylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-13-9(12)7-11-10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDQIMNAVHVAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573418
Record name Methyl N-(benzenecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35960-95-3
Record name Methyl N-(benzenecarbothioyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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